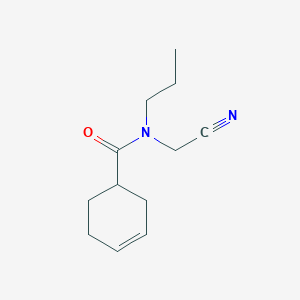

![molecular formula C15H14N2O3 B2810153 4-[(4-acetamidophenyl)amino]benzoic Acid CAS No. 852927-26-5](/img/structure/B2810153.png)

4-[(4-acetamidophenyl)amino]benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

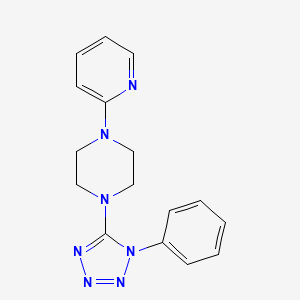

4-[(4-acetamidophenyl)amino]benzoic Acid, also known by its IUPAC name 4-((4-acetamidophenyl)amino)benzoic acid, is an organic compound . It has a molecular weight of 270.29 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14N2O3/c1-10(18)16-12-6-8-14(9-7-12)17-13-4-2-11(3-5-13)15(19)20/h2-9,17H,1H3,(H,16,18)(H,19,20) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 270.29 .Scientific Research Applications

Synthesis of α-Ketoamide Derivatives

A study by El‐Faham et al. (2013) explored the use of 4-[(4-acetamidophenyl)amino]benzoic acid in the synthesis of α-ketoamide derivatives, which are significant due to their biological activities. The research utilized OxymaPure/DIC as an efficient reagent for coupling with different amino acid esters to produce 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives in high yield and purity. This synthesis pathway demonstrates the compound's versatility in creating biologically active molecules (El‐Faham et al., 2013).

Development of Schiff Base Compounds

Research by Radi et al. (2019) involved the synthesis of new Schiff base compounds derived from 4-amino benzoic acid, showcasing the application of this compound as a precursor in creating compounds with potential biological activities. These synthesized compounds were evaluated for their spectroscopic properties and biological activity, highlighting the chemical's role in developing new materials with potential therapeutic applications (Radi et al., 2019).

Anti-inflammatory and Analgesic Activity

Chandak et al. (2012) synthesized a series of compounds, including 4-acetamidophenyl-2-[{2-(nitrooxy)ethyl}(phenyl) amino]benzoate, to evaluate their anti-inflammatory and analgesic potentials. The study found significant activities in some derivatives, demonstrating the compound's utility in developing new drugs with potential anti-inflammatory and analgesic effects (Chandak et al., 2012).

Environmental Applications

A review by Qutob et al. (2022) on the degradation of acetaminophen by advanced oxidation processes mentions the relevance of by-products similar in structure to this compound. The study discusses the environmental impact and biotoxicity of these by-products, illustrating the chemical's significance in environmental science and its potential hazards (Qutob et al., 2022).

Material Science and Polymer Synthesis

Research by Begunov et al. (2015) utilized derivatives of acetamidophenyl for synthesizing new AB-type monomers for polybenzimidazoles. This application underscores the compound's utility in materials science, particularly in developing high-performance polymers with specific properties (Begunov et al., 2015).

Safety and Hazards

4-[(4-acetamidophenyl)amino]benzoic Acid has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It’s known that similar compounds, such as 4-aminobenzoic acid derivatives, can interact with various biochemical pathways .

Mode of Action

It’s known that the modification of the amino group in similar compounds can result in altered function in susceptible strains .

Biochemical Pathways

Result of Action

It’s known that similar compounds can have altered function in susceptible strains .

Action Environment

It’s known that the storage temperature and physical form can affect the stability of similar compounds .

properties

IUPAC Name |

4-(4-acetamidoanilino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-10(18)16-12-6-8-14(9-7-12)17-13-4-2-11(3-5-13)15(19)20/h2-9,17H,1H3,(H,16,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRUQIVUVVRMNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Pyridinyl)-4-{[5-(1,2,3-thiadiazol-4-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2810072.png)

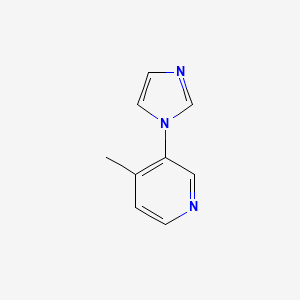

![2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2810074.png)

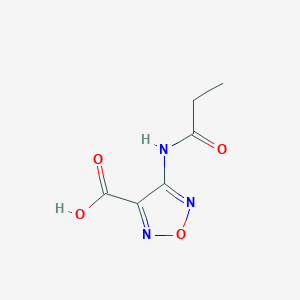

![5-Methyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2810079.png)

![Methyl 3-[[2-[2-[(3-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2810086.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2810087.png)

![2-Ethyl-5-((4-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2810092.png)

![Ethyl 4-[({[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2810093.png)